molecular formula C11H16N2O2S B581978 1-Benzenesulfonyl-3-methyl-piperazine CAS No. 782443-87-2

1-Benzenesulfonyl-3-methyl-piperazine

Cat. No.: B581978
CAS No.: 782443-87-2
M. Wt: 240.321
InChI Key: CDXQHYPXYVJEEZ-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-3-methyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and features a benzenesulfonyl group attached to a 3-methyl-piperazine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzenesulfonyl-3-methyl-piperazine typically involves the reaction of 3-methyl-piperazine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

1-Benzenesulfonyl-3-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the benzenesulfonyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzenesulfonyl-3-methyl-piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-3-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-Benzenesulfonyl-3-methyl-piperazine can be compared with other similar compounds, such as:

    1-Benzenesulfonyl-piperazine: Lacks the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity.

    1-Tosyl-3-methyl-piperazine: Contains a tosyl group instead of a benzenesulfonyl group, affecting its solubility and interaction with biological targets.

    3-Methyl-piperazine: Does not have the benzenesulfonyl group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of the benzenesulfonyl group and the 3-methyl-piperazine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-9-13(8-7-12-10)16(14,15)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXQHYPXYVJEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696503
Record name 1-(Benzenesulfonyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782443-87-2
Record name 1-(Benzenesulfonyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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